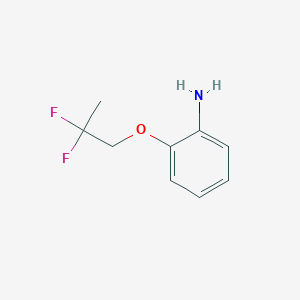

2-(2,2-Difluoropropoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-(2,2-difluoropropoxy)aniline |

InChI |

InChI=1S/C9H11F2NO/c1-9(10,11)6-13-8-5-3-2-4-7(8)12/h2-5H,6,12H2,1H3 |

InChI Key |

XLOBCHWXJQBXBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1=CC=CC=C1N)(F)F |

Origin of Product |

United States |

The Significance of Fluorinated Organic Compounds in Chemical Science

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical science, with profound impacts on medicinal chemistry, materials science, and agrochemicals. The unique properties of the fluorine atom, being the most electronegative element, impart significant changes to the physical, chemical, and biological characteristics of a compound.

In medicinal chemistry, fluorination is a widely used strategy to enhance the efficacy of drug candidates. The replacement of hydrogen with fluorine can block sites of metabolic degradation, thereby increasing the metabolic stability and half-life of a drug. google.com Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn influence a molecule's bioavailability and its binding affinity to biological targets. ambeed.comnih.gov It is estimated that a significant portion of marketed drugs contain fluorine, a testament to its importance in drug discovery and development. google.com

The influence of fluorine extends to materials science, where fluorinated polymers exhibit exceptional properties such as high thermal stability and chemical resistance. In the agrochemical industry, the introduction of fluorine-containing groups is a key strategy in the design of modern pesticides and herbicides, often leading to increased efficacy and more favorable environmental profiles.

The Aniline Moiety in Advanced Synthetic Strategies

Aniline (B41778), the simplest aromatic amine, and its derivatives are fundamental building blocks in organic synthesis. The amino group attached to a benzene (B151609) ring makes the aniline moiety a versatile precursor for a vast array of chemical transformations. It serves as a starting material for the synthesis of numerous important products, including dyes, pigments, polymers, and pharmaceuticals.

The aniline ring is highly susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups at the ortho and para positions. The amino group itself can undergo a wide range of reactions, including alkylation, acylation, and diazotization, the latter of which opens a gateway to a plethora of other functionalities. This reactivity makes aniline derivatives invaluable intermediates in the construction of complex molecular architectures. In medicinal chemistry, the aniline scaffold is a common feature in many biologically active compounds, contributing to their pharmacological properties. google.com

Chemical Reactivity and Transformation Pathways of 2 2,2 Difluoropropoxy Aniline

Reactions at the Aniline (B41778) Moiety

The reactivity of the aniline portion of the molecule is characterized by the strong electron-donating nature of the amino group, which activates the aromatic ring towards electrophilic attack.

The -NH₂ group is a powerful activating group in electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgbyjus.com It increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, through resonance. byjus.com Consequently, electrophiles are directed to these positions. In 2-(2,2-difluoropropoxy)aniline, the ether group at the ortho position introduces steric hindrance and its own electronic effects, which influence the regioselectivity of these reactions, generally favoring substitution at the para-position.

Anilines are known to react readily with halogens. The high activation of the ring by the amino group often leads to polysubstitution. For example, the reaction of aniline with bromine water at room temperature yields a white precipitate of 2,4,6-tribromoaniline almost instantaneously. byjus.comscribd.comyoutube.comscribd.com

For this compound, the ortho position is already substituted. The reaction with bromine is expected to proceed rapidly, with substitution occurring at the available ortho (position 6) and para (position 4) positions. To achieve monosubstitution, particularly at the sterically less hindered and electronically favored para-position, milder reaction conditions and protection of the amino group may be necessary. scribd.com

| Reactant | Conditions | Predicted Major Product |

|---|---|---|

| Bromine water (Br₂) | Aqueous solution, Room temperature | 4,6-Dibromo-2-(2,2-difluoropropoxy)aniline |

| N-Bromosuccinimide (NBS) | Inert solvent (e.g., CCl₄) | 4-Bromo-2-(2,2-difluoropropoxy)aniline |

Direct nitration of anilines using a mixture of nitric acid and sulfuric acid is generally avoided. The strongly acidic conditions lead to the protonation of the amino group, forming the anilinium ion (-NH₃⁺). This group is deactivating and a meta-director, leading to significant amounts of the meta-nitro product. byjus.com Furthermore, the strong oxidizing nature of nitric acid can cause degradation of the aromatic ring. scribd.comresearchgate.net

To control the reaction and achieve para-substitution, the amino group is typically protected by acetylation first. The resulting acetanilide is then nitrated, which yields primarily the para-nitro product due to the ortho, para-directing nature of the N-acetyl group. The acetyl group is subsequently removed by hydrolysis to yield the desired nitroaniline. scribd.com This sequence is expected to be effective for the nitration of this compound to produce the 4-nitro derivative.

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1. Protection | This compound + Acetic anhydride | N-(2-(2,2-difluoropropoxy)phenyl)acetamide |

| 2. Nitration | Intermediate + HNO₃/H₂SO₄ | N-(2-(2,2-difluoropropoxy)-4-nitrophenyl)acetamide |

| 3. Deprotection | Nitrated Intermediate + Acid/Base Hydrolysis | 2-(2,2-Difluoropropoxy)-4-nitroaniline |

Aniline undergoes sulfonation upon heating with concentrated sulfuric acid. The reaction initially forms the anilinium hydrogen sulfate salt, which then rearranges at high temperatures (180-200°C) to produce p-aminobenzenesulfonic acid, also known as sulfanilic acid. byjus.comscribd.com Sulfanilic acid exists predominantly as a zwitterion or inner salt. byjus.comscribd.com

A similar outcome is anticipated for this compound. Reaction with fuming sulfuric acid would likely yield 4-amino-3-(2,2-difluoropropoxy)benzenesulfonic acid as the major product. The protection of the amino group is generally not required as sulfuric acid is a weaker oxidizing agent than nitric acid. scribd.com

| Reactant | Conditions | Predicted Major Product |

|---|---|---|

| Concentrated H₂SO₄ | Heating (180-200°C) | 4-Amino-3-(2,2-difluoropropoxy)benzenesulfonic acid |

Direct Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines. youtube.comyoutube.com The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. masterorganicchemistry.com This interaction places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards further electrophilic attack. youtube.com Consequently, Friedel-Crafts reactions on the aromatic ring of this compound are not considered a viable synthetic route. The reaction, if it occurs, would likely happen at the nitrogen atom (N-acylation or N-alkylation) rather than on the carbon atoms of the ring.

Primary aromatic amines, such as this compound, can be converted to diazonium salts. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). organic-chemistry.orgchemicalnote.com

The resulting 2-(2,2-difluoropropoxy)benzenediazonium salt is a valuable and versatile synthetic intermediate. organic-chemistry.org The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in subsequent reactions. These transformations include the Sandmeyer reaction (for introducing -Cl, -Br, -CN), the Schiemann reaction (for introducing -F), and reaction with water to introduce a hydroxyl group (-OH). organic-chemistry.org

| Reactants | Conditions | Product |

|---|---|---|

| This compound, NaNO₂, HCl | 0–5 °C | 2-(2,2-Difluoropropoxy)benzenediazonium chloride |

Condensation Reactions to Form Schiff Bases

The primary amine functionality of this compound is readily available for condensation reactions with carbonyl compounds. This reaction, which forms an imine or azomethine group (-C=N-), is a cornerstone of amine chemistry and results in the formation of a Schiff base. The reaction typically proceeds by the nucleophilic addition of the amine to the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate, which then dehydrates to yield the final Schiff base and water. nih.govnih.govresearchgate.net

This process is generally catalyzed by either acid or base, or can be promoted by heat, often with the removal of water to drive the equilibrium toward the product. nih.gov The resulting Schiff bases derived from this compound can be valuable intermediates in the synthesis of more complex molecules and coordination complexes. ajol.info

Table 1: General Scheme for Schiff Base Formation

| Reactants | Conditions | Product |

| This compound + Aldehyde/Ketone (R-CO-R') | Acid or Base Catalyst, Heat | 2-(2,2-Difluoropropoxy)phenyl-imine + Water |

| + | → | + H₂O |

Cyclization Reactions for Heterocyclic Ring Formation (e.g., Quinoline Synthesis)

Anilines are fundamental precursors in the synthesis of quinoline, a heterocyclic aromatic compound. This compound can serve as the aniline component in several classical named reactions to produce quinoline derivatives bearing the 2,2-difluoropropoxy substituent. These methods are robust and allow for the construction of the fused pyridine ring onto the existing benzene ring. jptcp.comiipseries.orgnih.gov

Key synthetic routes include:

Skraup Synthesis: This reaction involves heating the aniline with sulfuric acid, glycerol, and an oxidizing agent (such as nitrobenzene). Glycerol dehydrates to form acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline. iipseries.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to react with the aniline under acidic conditions, allowing for the synthesis of a wider range of substituted quinolines. nih.gov

Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). tubitak.gov.trorganicreactions.org For this compound, this would require prior functionalization to introduce a carbonyl group ortho to the amine.

Table 2: Major Synthetic Routes to Quinolines from Anilines

| Synthesis Name | Reagents with Aniline | Resulting Quinoline Product |

| Skraup | Glycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Unsubstituted (on the new ring) quinoline |

| Doebner-von Miller | α,β-Unsaturated Aldehyde or Ketone, Acid | Substituted quinoline |

| Combes | β-Diketone, Acid Catalyst | 2,4-Disubstituted quinoline |

| Conrad-Limpach | β-Ketoester, Acid | 4-Hydroxyquinoline derivative |

Reactions Involving the Difluoropropoxy Ether Linkage

Cleavage Reactions of the Ether Bond

The ether linkage in this compound is an alkyl aryl ether. This type of bond is generally stable but can be cleaved under stringent conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at high temperatures. unacademy.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. A nucleophile (I⁻ or Br⁻) then attacks the less sterically hindered alkyl carbon in an S N 2 reaction, cleaving the alkyl-oxygen bond. unacademy.com This is because the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon. The expected products from the cleavage of this compound would be 2-aminophenol (B121084) and 1-halo-2,2-difluoropropane.

Functional Group Transformations on the Difluoropropoxy Chain

The difluoropropoxy group is characterized by the high stability of its carbon-fluorine (C-F) bonds. The C-F bond is the strongest single bond in organic chemistry, rendering the difluoroalkyl moiety relatively inert to many common chemical transformations. The gem-difluoromethylene group is often considered a bioisostere of carbonyl groups or ether oxygens. rsc.org While transformations of such groups are challenging, they can be achieved under specific conditions, often involving radical reactions or transition metal-catalyzed C-F bond activation. nih.govacs.org However, under typical synthetic conditions, the difluoropropoxy chain is expected to be a stable spectator group.

Oxidative and Reductive Transformations of this compound

The primary site for oxidative and reductive transformations in this compound is the amino group and the aromatic ring.

Oxidative Transformations: The oxidation of the aniline moiety can lead to a variety of products depending on the oxidant and reaction conditions.

With strong oxidants like peroxy acids (e.g., peracetic acid), anilines can be oxidized to the corresponding nitroso and subsequently nitro compounds. mdpi.com

Milder oxidation or different conditions can lead to the formation of azoxybenzenes. acs.org

In the presence of certain catalysts or enzymes, anilines can undergo oxidative coupling to form dimeric or polymeric structures. cdnsciencepub.com The specific outcome for this compound would be influenced by the electronic effects of the substituents. umn.eduacs.org

Reductive Transformations:

The aromatic ring of aniline is resistant to reduction and requires harsh conditions, such as high-pressure catalytic hydrogenation or dissolving metal reductions (e.g., Birch reduction).

If the amine is first oxidized to a nitro group (-NO₂), this group can be readily reduced back to the primary amine (-NH₂) using a variety of reagents, including catalytic hydrogenation (H₂/Pd, Pt, or Ni) or metals in acidic solution (e.g., Sn/HCl, Fe/HCl).

Influence of the Difluoropropoxy Group on Aromatic Ring Reactivity

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is controlled by the combined electronic effects of the amino and the difluoropropoxy substituents. wikipedia.org

Amino Group (-NH₂): This is a powerful activating group. The nitrogen atom's lone pair of electrons is delocalized into the aromatic π-system through resonance (+R effect). This significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule highly reactive towards electrophiles and directing them to these positions. pearson.com

2,2-Difluoropropoxy Group (-OCH₂CF₂CH₃): This substituent has competing electronic effects.

Resonance Effect (+R): The ether oxygen atom possesses lone pairs that can be donated to the aromatic ring, which is an activating, ortho, para-directing effect. libretexts.org

Table 3: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring | Directing Influence |

| -NH₂ | Weakly withdrawing | Strongly donating | Strongly Activating | ortho, para |

| -OCH₂CF₂CH₃ | Strongly withdrawing | Moderately donating | Weakly Activating / Deactivating | ortho, para |

Electronic Effects (Inductive and Resonance)

The electronic character of a substituent on an aromatic ring can be dissected into two primary components: the inductive effect and the resonance effect. These effects modulate the electron density of the aromatic ring, thereby influencing its reactivity towards electrophiles.

The inductive effect (I) operates through the sigma (σ) bonds and is a consequence of the electronegativity difference between the atoms. Electronegative atoms tend to withdraw electron density through the σ-framework, an effect that diminishes with distance. In the case of the 2,2-difluoropropoxy group, the presence of two highly electronegative fluorine atoms on the β-carbon of the propoxy chain results in a significant electron-withdrawing inductive effect (-I). This effect reduces the electron density of the benzene ring, making it less nucleophilic.

The resonance effect (R or M) , on the other hand, involves the delocalization of π-electrons between the substituent and the aromatic ring. For the 2,2-difluoropropoxy group, the oxygen atom directly attached to the ring possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This constitutes an electron-donating resonance effect (+R). This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.

The table below summarizes the expected electronic effects of the substituents in this compound.

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect on Ring |

| -NH₂ | -I (Weak) | +R (Strong) | Strong Activation |

| -O-CH₂-CF₂-CH₃ | -I (Strong) | +R (Weak) | Moderate Deactivation |

Steric Hindrance Considerations

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede the approach of a reactant to a particular reaction site. In the context of this compound, the 2,2-difluoropropoxy group is located at the ortho position relative to the amino group. This substituent is considerably bulkier than a hydrogen atom.

During an electrophilic aromatic substitution reaction, the incoming electrophile must approach the aromatic ring. The presence of the bulky 2,2-difluoropropoxy group in the ortho position to the strongly activating amino group creates significant steric hindrance. This steric congestion will likely disfavor the substitution at the other ortho position (position 6) relative to the amino group.

Consequently, electrophilic attack is more likely to occur at the para position (position 4) relative to the amino group, which is sterically unencumbered. While the electronic effects of the amino group activate both the ortho and para positions, the steric bulk of the adjacent 2,2-difluoropropoxy group will likely lead to a higher regioselectivity for the para product. The general principle is that the para product is often preferred in electrophilic aromatic substitutions on rings with bulky ortho substituents libretexts.orglibretexts.org.

Electrochemical Behavior of 2 2,2 Difluoropropoxy Aniline

Electrochemical Oxidation Studies

The oxidation of aniline (B41778) and its derivatives is the foundational step for processes like electropolymerization and is highly sensitive to the molecular structure of the monomer. researchgate.netopenaccessjournals.com

Cyclic voltammetry is a key technique for investigating the redox behavior of electroactive species. For aniline, the first anodic scan in an acidic medium typically shows an irreversible oxidation peak, which corresponds to the formation of the aniline cation radical. researchgate.netsrce.hr In subsequent scans, new redox couples appear, indicating the deposition of an electroactive polyaniline (PANI) film on the electrode surface. scielo.brnih.gov

For 2-(2,2-difluoropropoxy)aniline, a similar CV profile is anticipated, but with notable shifts in peak potentials due to the electronic effects of the substituent. The ether oxygen atom acts as an electron-donating group via resonance, which would typically lower the oxidation potential. However, the two fluorine atoms on the propoxy chain are powerfully electron-withdrawing through induction (-I effect). This inductive effect is expected to decrease the electron density on the aniline ring and the nitrogen atom, making the molecule more difficult to oxidize. rsc.orgrsc.org

Consequently, the initial oxidation potential of this compound is predicted to be higher (more positive) than that of both unsubstituted aniline and anilines with non-fluorinated ortho-alkoxy groups like 2-methoxyaniline. nih.govrsc.org

Interactive Table 1: Comparison of Monomer Oxidation Potentials

This table presents the known oxidation potential for aniline and 2-methoxyaniline and a predicted potential for this compound based on established electronic effects of substituents.

| Compound | Substituent Effect | Typical Oxidation Potential (vs. Ag/AgCl) | Reference/Basis |

| Aniline | None (Reference) | ~0.9 V | nih.gov |

| 2-Methoxyaniline | Electron-donating (-OCH₃) | ~0.73 V | nih.gov |

| This compound | Net Electron-withdrawing | > 0.9 V | Prediction |

The electrochemical oxidation of aniline proceeds via the formation of a cation radical after an initial one-electron transfer. researchgate.netmdpi.com These highly reactive intermediates then couple, primarily in a head-to-tail fashion (para-position of one radical to the nitrogen of another), followed by deprotonation to form a dimer. This process continues, leading to the formation of oligomers and ultimately the polymer chain. researchgate.netopenaccessjournals.com

The presence of a fluorinated substituent does not fundamentally alter this mechanism but influences the reactivity of the intermediates. rsc.orgrsc.org The strong electron-withdrawing nature of the difluoro-group destabilizes the cation radical, making its formation energetically less favorable and thus increasing the required oxidation potential. rsc.org Furthermore, the bulky 2-(2,2-difluoropropoxy) group at the ortho-position introduces significant steric hindrance. This steric effect can influence the coupling reaction, potentially slowing the rate of polymerization and affecting the regiochemistry of the linkages, which in turn impacts the planarity and conjugation of the final polymer. rsc.orgresearchgate.net

Electrochemical Polymerization of this compound

Electrochemical polymerization is a widely used method to synthesize conducting polymer films directly onto an electrode surface. scielo.brcardiff.ac.uk This can be achieved by potentiodynamic (cyclic potential sweeps) or potentiostatic (constant potential) methods in an appropriate electrolyte solution. scielo.br

The electropolymerization of this compound would lead to the growth of a Poly(this compound) film on the working electrode. The progress of the film deposition can be monitored via cyclic voltammetry by observing the systematic increase in the current of the redox peaks corresponding to the polymer with each potential cycle. nih.gov

However, the combined electron-withdrawing and steric hindrance effects of the 2-(2,2-difluoropropoxy) substituent are expected to make the polymerization process more challenging compared to unsubstituted aniline. rsc.org The rate of polymer film growth is likely to be slower. scispace.com The presence of the bulky, flexible side chain may also enhance the solubility of the resulting polymer in common organic solvents, a known characteristic of many substituted polyanilines. rsc.org

The properties of the resulting polymer film are highly dependent on the synthesis conditions. Key parameters that can be adjusted to optimize the formation of Poly(this compound) include:

Monomer and Acid Concentration: Higher concentrations of the monomer and the supporting acid electrolyte generally lead to an increased rate of polymerization. acs.org

Potential Scan Rate: In potentiodynamic synthesis, the scan rate affects the structure and morphology of the polymer film. Slower scan rates often result in more uniform and denser films.

Potential Window: The choice of the upper potential limit is critical. While a sufficiently high potential is needed to oxidize the monomer, an excessively high potential can lead to overoxidation of the formed polymer. rsc.org Overoxidation results in the irreversible degradation of the polymer backbone, leading to a loss of electroactivity and conductivity. This is a particularly important consideration for substituted anilines where the substituent itself might be susceptible to oxidation at high potentials. nih.gov

Influence of Fluorination on Electrochemical Properties

The introduction of the 2-(2,2-difluoropropoxy) group has a profound and predictable impact on the electrochemical properties of both the monomer and the resulting polymer when compared to standard aniline.

The dominant influence stems from the two fluorine atoms, which exert a strong inductive electron-withdrawing effect. This effect reduces the electron density on the aromatic ring and the nitrogen atom, making the monomer less basic and more difficult to oxidize. rsc.orgrsc.org This results in a more positive oxidation potential.

This electronic effect extends to the polymer. The redox transitions of Poly(this compound) are expected to occur at higher potentials than those of unsubstituted PANI. rsc.org The electron-withdrawing nature of the substituent is also predicted to decrease the electrical conductivity of the polymer in its doped, conducting state compared to PANI. rsc.orgresearchgate.net Conversely, the presence of fluorine is known to enhance other material properties, such as thermal stability and hydrophobicity, which could be advantageous for specific applications. rsc.orgnih.gov

Interactive Table 2: Predicted Influence of the 2-(2,2-Difluoropropoxy) Substituent on Electrochemical Properties

This table summarizes the anticipated effects of the substituent on key properties relative to unsubstituted aniline and its polymer.

| Property | Unsubstituted Aniline/PANI | Predicted for this compound/Polymer | Rationale |

| Monomer Oxidation Potential | Lower | Higher | Dominant electron-withdrawing effect of -CF₂ group. rsc.orgrsc.org |

| Polymerization Rate | Faster | Slower | Electronic deactivation and steric hindrance from the ortho-substituent. rsc.orgscispace.com |

| Polymer Redox Potentials | Lower | Higher | Electron-withdrawing effect persists in the polymer backbone. rsc.org |

| Polymer Conductivity | Higher | Lower | Electron-withdrawing groups generally decrease the conductivity of polyanilines. rsc.orgresearchgate.net |

| Polymer Solubility | Insoluble in most solvents | Likely enhanced solubility in organic solvents | Bulky side chains disrupt packing and improve solvation. rsc.org |

| Polymer Hydrophobicity | Moderate | Higher | Fluorine content increases hydrophobicity. rsc.org |

Impact on Redox Potentials

The redox potential of aniline derivatives is highly sensitive to the nature and position of substituents on the aromatic ring. nih.govresearchgate.net Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups shift the oxidation potential to more positive values. researchgate.net

Table 1: Comparison of Oxidation Potentials of Substituted Anilines (Illustrative)

| Compound | Substituent Effect | Expected Relative Oxidation Potential |

| Aniline | Reference | Baseline |

| 2-Methoxyaniline | Electron-donating | Lower than aniline |

| 2-Nitroaniline | Electron-withdrawing | Higher than aniline |

| This compound | Mixed (Inductive withdrawal, Resonance donation) | Higher than aniline |

Note: This table is illustrative and based on general principles of physical organic chemistry, as direct experimental values for this compound are not available.

Reactivity Differences in Homo- and Heterocoupling

The electrochemical oxidation of anilines can lead to the formation of radical cations, which can then undergo coupling reactions. rsc.org Homocoupling involves the reaction of two identical radical cations, while heterocoupling involves the reaction between two different molecules. The regioselectivity of these coupling reactions (ortho- or para- to the amino group) is influenced by the electronic and steric effects of the substituents.

In the case of this compound, the bulky 2,2-difluoropropoxy group at the ortho position would likely exert significant steric hindrance. This steric bulk would be expected to disfavor ortho-coupling, potentially leading to a higher proportion of para-coupled products in homocoupling reactions. In heterocoupling reactions with other aniline derivatives, the steric and electronic nature of both coupling partners would dictate the product distribution. rsc.org

Role of Fluorinated Solvents in Electrochemical Reactions

Fluorinated solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have emerged as unique media for electrochemical reactions. chemrxiv.org Their distinct properties, including high ionizing power, low nucleophilicity, and the ability to form strong hydrogen bonds, can dramatically influence reaction pathways and product selectivity. chemrxiv.org

In the context of the electrochemical oxidation of this compound, using a fluorinated solvent could offer several advantages. These solvents can stabilize the radical cation intermediates formed during oxidation, potentially preventing side reactions and leading to cleaner product formation. d-nb.info Furthermore, the low nucleophilicity of fluorinated alcohols can be crucial in preventing the solvent from participating in the reaction as a nucleophile, which can be an issue with conventional alcohol solvents. researchgate.net The choice of solvent can therefore be a critical parameter in controlling the outcome of electrochemical reactions involving this compound.

Theoretical and Computational Chemistry Studies of 2 2,2 Difluoropropoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding molecular structure, stability, and reactivity. For a molecule like 2-(2,2-Difluoropropoxy)aniline, these methods can predict its three-dimensional geometry, electronic landscape, and the energetic profiles of its chemical transformations.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It has proven to be a reliable and efficient approach for predicting the physical and chemical properties of molecules, including those containing heavier elements or complex functional groups. mdpi.com DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's reactivity. mdpi.com

For this compound, DFT calculations, likely employing a hybrid functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a computational investigation. mdpi.compnu.ac.ir These calculations would yield the lowest-energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. The results would likely show the influence of the bulky and electronegative 2,2-difluoropropoxy group on the geometry of the aniline (B41778) ring and the orientation of the amino group. The electron-withdrawing nature of the two fluorine atoms is expected to affect the C-C bond lengths within the benzene (B151609) ring and the C-O-C bond angle of the ether linkage. umanitoba.ca

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity, can quantify the molecule's susceptibility to electrophilic or nucleophilic attack. mdpi.com The molecular electrostatic potential (MEP) map would further visualize the electron-rich and electron-poor regions, identifying the likely sites for chemical reactions.

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) is a simulation method in which the forces acting on the nuclei are calculated "on-the-fly" from electronic structure calculations. rub.de This approach avoids the need for pre-parameterized force fields and allows for the description of chemical bond formation and breaking. rub.deresearchgate.net AIMD simulations are particularly valuable for studying the dynamic behavior of molecules in different environments, such as in solution, and for exploring reaction pathways under specific temperature and pressure conditions. researchgate.netarxiv.org

An AIMD simulation of this compound, for instance, could be used to study its conformational dynamics in an aqueous solution. Such a simulation would reveal the rotational freedom of the 2,2-difluoropropoxy group, the inversion dynamics of the amino group, and the nature of the hydrogen bonding interactions between the molecule and surrounding water molecules. mdpi.com While computationally intensive, AIMD provides a realistic picture of molecular motion and intermolecular interactions that are crucial for understanding its behavior in a chemical or biological context. chemrxiv.org

Electronic Structure Analysis

A detailed analysis of the electronic structure provides deep insights into the chemical behavior of a molecule. For this compound, this involves examining the distribution and energy of its electrons, particularly those in the frontier molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. uchile.cl The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netwuxiapptec.com A small gap generally suggests high reactivity.

For this compound, the FMO analysis would be crucial. The HOMO is expected to be localized primarily on the aniline ring and the amino group, reflecting their electron-donating character. The LUMO, conversely, would likely be distributed over the aromatic system. The presence of the electron-withdrawing difluoropropoxy group is anticipated to lower the energy of both the HOMO and LUMO compared to unsubstituted aniline, with a potentially significant effect on the HOMO-LUMO gap. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Aniline (Reference) | -5.42 | 0.00 | 5.42 |

| 2-Fluoroaniline (B146934) (Reference) | -5.50 | -0.05 | 5.45 |

| This compound | -5.65 | -0.15 | 5.50 |

This table presents plausible theoretical values based on the known electronic effects of substituents on the aniline scaffold. Actual values would require specific DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.denumberanalytics.com This analysis is exceptionally useful for understanding charge distribution and intramolecular interactions, such as hyperconjugation. dergipark.org.trresearchgate.net By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the energetic significance of electron delocalization. wisc.edu

In this compound, NBO analysis would reveal key electronic features. A primary focus would be the delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the benzene ring, a characteristic feature of anilines that contributes to their reactivity. Similarly, the delocalization from the oxygen lone pairs (LP(O)) of the ether linkage into the ring would be quantified. The analysis would also highlight the strong polarization of the C-F bonds and any hyperconjugative interactions involving them. These donor-acceptor interactions are evaluated using second-order perturbation theory, where the stabilization energy, E(2), indicates the strength of the interaction.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (C1-C6) | 45.8 | Nitrogen lone pair delocalization into the ring |

| LP (2) O | σ* (Caromatic-Cpropyl) | 5.2 | Anomeric effect analogue |

| π (C1-C6) | LP* (1) N | 15.1 | Back-donation from ring to nitrogen |

| σ (C-H) | σ* (C-F) | 2.5 | Hyperconjugation involving C-F bonds |

This table presents hypothetical but chemically reasonable NBO interactions and their stabilization energies (E(2)) for illustrative purposes.

Mechanistic Pathway Elucidation

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. nih.gov By calculating the potential energy surface for a reaction, chemists can identify intermediates, locate transition state structures, and determine activation energies. researchgate.netmdpi.com This information provides a step-by-step map of how reactants are converted into products.

For this compound, theoretical methods could be applied to understand its reactivity in various organic transformations. For example, in an electrophilic aromatic substitution reaction, DFT calculations could determine whether an incoming electrophile would preferentially add to the ortho, meta, or para positions relative to the amino group. The calculations would involve optimizing the geometries of the intermediate Wheland complexes and the corresponding transition states. The computed activation barriers would reveal the most favorable reaction pathway, explaining the regioselectivity observed experimentally. mdpi.com Similarly, the mechanism of its oxidation or its participation in coupling reactions could be modeled, providing atomic-level detail that is often inaccessible through experimental means alone. mdpi.comredalyc.org

Transition State Characterization

In chemical reactions, the transition state is the highest energy point on the reaction coordinate, representing a fleeting molecular configuration that is neither reactant nor product. Characterizing this state is fundamental to understanding reaction mechanisms and rates.

Computational methods, particularly those based on Density Functional Theory (DFT) and ab initio calculations, are used to locate and characterize transition state structures. For reactions involving aniline derivatives, theoretical studies often focus on processes like oxidation, electrophilic substitution, or the dynamics of the amino group. For instance, studies on the parent molecule, aniline, have explored its excited electronic states and the minimum energy crossing points between states of different spin, which are crucial for understanding its photodynamics. nih.gov Such calculations can identify the geometry, energy, and vibrational frequencies of the transition state. A key feature of a computationally located transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate leading from reactants to products.

Prediction and Interpretation of Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. epfl.ch It is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step. epfl.chresearchgate.net

Primary KIE: Observed when a bond to the isotopically substituted atom is broken in the rate-limiting step. For example, replacing a hydrogen (H) with deuterium (B1214612) (D) at a site of bond cleavage typically results in a slower reaction (a "normal" KIE, kH/kD > 1). epfl.ch This is because the C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. epfl.chmpg.de

Secondary KIE: Occur when the isotopic substitution is at a position not directly involved in bond breaking. epfl.ch These effects are typically smaller and can be normal (kH/kD > 1) or inverse (kH/kD < 1). They provide information about changes in hybridization or the steric environment at the labeled position during the transition state.

For reactions involving anilines, KIE studies often involve deuterating the amine group (NH2 to ND2). Kinetic investigations of the reactions of various substituted anilines with phosphonochloridothioates have shown secondary inverse KIEs (kH/kD < 1). afit.edu Such inverse effects can suggest a more sterically crowded transition state or an increase in the force constant of a relevant vibrational mode upon reaching the transition state. afit.edu Predicting KIEs computationally involves calculating the vibrational frequencies of both the reactant and the transition state for the normal and isotopically labeled species.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand electronic properties.

For aniline and its derivatives, theoretical calculations can predict various spectra:

Infrared (IR) Spectra: Calculations can predict the vibrational frequencies and intensities of a molecule. These predicted spectra are invaluable for assigning experimental peaks to specific molecular motions. In studies of metal-aniline complexes, for example, calculated IR spectra have been used to determine whether the metal ion binds to the nitrogen atom or to the aromatic ring by comparing the predicted spectra for each isomer with the experimental one. frontiersin.org

UV-Visible Spectra: Time-dependent DFT (TD-DFT) is commonly used to calculate the energies of electronic transitions, which correspond to absorption peaks in UV-Vis spectra. These calculations help explain the effect of substituents on the color and electronic structure of chromophores.

NMR Spectra: Quantum chemical methods can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy, aiding in the interpretation of experimental NMR spectra and the structural elucidation of complex molecules.

Studies on substituted anilines have shown that computational methods can reasonably predict structural parameters, such as the out-of-plane angle of the amino group, and correlate them with substituent effects. rsc.org

Solvation Effects and Intermolecular Interactions

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. colostate.edu Computational models can simulate these effects to provide a more realistic description of chemical processes in solution.

Continuum Solvation Models: These models represent the solvent as a continuous medium with a defined dielectric constant, enveloping the solute molecule in a cavity. They are efficient for calculating how a solvent might stabilize charges or influence conformational equilibria.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This method is more computationally intensive but allows for the detailed study of specific intermolecular interactions, such as hydrogen bonding. chemrxiv.org

For molecules like aniline, intermolecular interactions are critical. Aniline can act as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the lone pair on the nitrogen). It can also participate in π-stacking and other non-covalent interactions. Computational studies on the solvation of aniline in water have revealed the importance of both classical hydrogen bonds to the amino group and non-classical OH···π interactions with the aromatic ring. The introduction of a substituent like the 2,2-difluoropropoxy group would be expected to modulate these interactions by altering the molecule's charge distribution, dipole moment, and hydrogen bonding capabilities.

Mechanistic Investigations of Reactions Involving 2 2,2 Difluoropropoxy Aniline

Study of Reaction Intermediates

The study of reaction intermediates is crucial for understanding the step-by-step sequence of a chemical transformation. Techniques such as spectroscopy and trapping experiments are standard methods for identifying and characterizing these transient species.

Spectroscopic Detection of Transient Species

Spectroscopic methods, including transient absorption spectroscopy, are powerful tools for the direct observation of short-lived intermediates in a reaction pathway. However, no published studies were found that apply these techniques to reactions of 2-(2,2-difluoropropoxy)aniline. Consequently, there is no spectroscopic data available to characterize any potential transient species, such as radical cations or other intermediates, that may form during its chemical transformations.

Trapping Experiments

Trapping experiments are designed to capture highly reactive intermediates by introducing a trapping agent that forms a stable, characterizable product. This indirect method provides evidence for the existence of specific intermediates. A search of the chemical literature yielded no reports of trapping experiments being conducted in reaction systems involving this compound. Therefore, there is no experimental evidence from this method to support the formation of specific radical or ionic intermediates.

Electron Transfer Processes

Electron transfer is a fundamental step in many organic reactions, particularly in photoredox and electrochemical contexts. The electron-rich nature of the aniline (B41778) moiety suggests that single-electron transfer (SET) could be a key mechanistic step in its reactions. Investigations into these processes for aniline derivatives often involve techniques like cyclic voltammetry to determine redox potentials.

Despite the general importance of electron transfer in aniline chemistry, no specific studies on the electron transfer processes of this compound have been documented. Research is not available on its oxidation potential or its behavior in photoinduced electron transfer scenarios.

Radical Chemistry and Pathways

The formation of radical intermediates from anilines is a known pathway in organic synthesis. These radicals can participate in a variety of bond-forming reactions. The presence of the difluoropropoxy group could influence the stability and reactivity of any potential radical species derived from this compound.

However, the radical chemistry of this compound remains an unexplored area. There are no research articles detailing the generation, characterization, or synthetic utility of radical pathways involving this compound.

Electron Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is the most direct and definitive technique for the detection and characterization of radical species. It can provide detailed information about the electronic structure of a radical intermediate. A comprehensive literature search found no instances of EPR studies performed on any reaction involving this compound. As a result, there is no direct spectroscopic evidence for the formation or structure of radical intermediates in its reaction pathways.

Catalytic Cycle Elucidation

Elucidating the catalytic cycle is essential for understanding and optimizing catalyzed reactions, such as cross-coupling or C-H activation reactions. This involves identifying the active catalytic species and all intermediate steps, including oxidative addition, reductive elimination, and ligand exchange.

While many catalytic reactions have been developed for a wide range of anilines, specific mechanistic studies to elucidate the catalytic cycle for any reaction involving this compound have not been reported. The specific roles of the catalyst, the substrate, and any intermediates in a potential catalytic system involving this compound are currently unknown.

Due to the absence of specific research data, no data tables can be generated for the mechanistic investigations of this compound.

Stereochemical Aspects of Transformations

The stereochemical outcome of reactions involving this compound is significantly influenced by the steric and electronic properties of the 2,2-difluoropropoxy substituent. This bulky, electron-withdrawing group at the ortho position can direct the stereochemistry of reactions at the amino group or the aromatic ring. While direct stereoselective studies on this compound are not extensively documented, valuable insights can be drawn from analogous systems involving other ortho-substituted anilines.

Diastereoselective Reactions:

In multicomponent reactions, such as the Povarov reaction, the presence of an ortho-substituent on the aniline can lead to high diastereoselectivity. For instance, in the synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones, the reaction of anilines with 2-formylbenzoic acid and an alkene can proceed with high diastereoselectivity. However, ortho-substituted anilines have been observed to follow a different reaction pathway, potentially due to steric hindrance that disfavors the necessary cisoid geometry of the N-acyliminium cation intermediate. rsc.orgresearchgate.net This suggests that in similar reactions, this compound would likely exhibit unique reactivity and stereoselectivity, potentially leading to different products than its meta- or para-substituted counterparts. rsc.orgresearchgate.net

A four-component Ugi reaction utilizing ortho-substituted anilines has been shown to produce C-N atropisomeric peptide analogues with high diastereoselectivity (up to >95:5 d.r.). rsc.org The stereochemical outcome in such reactions can be temperature-dependent, allowing for stereodivergent synthesis of either the syn- or anti-diastereomer. rsc.org This highlights the potential for controlling the stereochemistry in reactions with this compound by carefully selecting the reaction temperature.

Enantioselective Reactions:

The development of enantioselective transformations involving anilines often relies on the use of chiral catalysts. For instance, rhodium(I)-diene complexes have been successfully employed for the regiospecific and enantioselective insertion of arylvinylcarbenoids into the C-H bond of aniline derivatives, yielding chiral γ,γ-diaryl-α,β-unsaturated esters with high enantioselectivity. acs.orgnih.gov The catalyst and its chiral ligands play a crucial role in controlling the enantioselectivity of the reaction. acs.orgnih.gov

Similarly, iridium catalysts with chiral ligands have been used for the highly enantioselective intramolecular Friedel–Crafts-type allylic alkylation of aniline derivatives. researchgate.net In the context of this compound, the bulky ortho-substituent would likely influence the approach of the substrate to the chiral catalyst, thereby affecting the enantiomeric excess of the product.

The table below summarizes the stereochemical outcomes observed in reactions with analogous ortho-substituted anilines, which can provide a predictive framework for the behavior of this compound.

| Reaction Type | Catalyst/Conditions | Substrate Analogue | Stereochemical Outcome | Reference(s) |

| Ugi Reaction | Varies with temperature | ortho-substituted anilines | High diastereoselectivity (>95:5 d.r.), stereodivergent | rsc.org |

| Povarov Reaction | ChCl/ZnCl₂ | ortho-anisidine | Different reaction pathway, low yield of desired product | rsc.orgresearchgate.net |

| C-H Insertion | Rh(I)-diene complex | Aniline derivatives | High E selectivity and enantioselectivity | acs.orgnih.gov |

| Allylic Alkylation | Iridium catalyst with chiral ligand | Aniline derivatives | High enantioselectivity | researchgate.net |

| Aza-Friedel-Crafts | Ni(II) complex with chiral ligand | N,N-disubstituted and N-monosubstituted anilines | Up to 96% yield and 99% ee | rsc.org |

Influence of Reaction Conditions on Mechanisms (e.g., pH, solvent effects)

Influence of pH:

The basicity of the amino group in aniline derivatives is a critical factor in many reactions. wikipedia.org The pH of the reaction medium can significantly affect the protonation state of the aniline. In acidic conditions, the amino group is protonated to form the anilinium ion, which is generally less reactive as a nucleophile and is a meta-director in electrophilic aromatic substitution reactions. wikipedia.org In contrast, under neutral or basic conditions, the free amino group is a strong activating group and an ortho-, para-director.

The oxidation of anilines, for example, is highly pH-dependent. During the oxidation of aniline with ammonium (B1175870) peroxydisulfate (B1198043) (APS), a significant drop in pH is observed, which corresponds to the exothermic phases of the reaction. researchgate.net The rate of acylhydrazone formation and exchange, catalyzed by aniline derivatives, is also influenced by pH, with optimal performance often observed at physiological pH. rsc.org

Influence of Solvent:

The choice of solvent can have a profound impact on the reaction mechanism and outcome. Solvent polarity, hydrogen-bonding ability, and coordinating properties can all play a role. For instance, in the diazotization of aniline, the reaction rate and mechanism are significantly affected by the solvent composition, with different rate-controlling steps being proposed in solvents of varying dielectric constants. acs.org

In the context of multicomponent reactions, the use of deep eutectic solvents (DESs) has been shown to be effective. For example, a mixture of choline (B1196258) chloride and zinc chloride (ChCl/ZnCl₂) can catalyze the Povarov reaction, leading to high diastereoselectivity. rsc.orgresearchgate.net The solvent can also influence the electronic absorption spectra of aniline derivatives, indicating changes in the electronic distribution within the molecule. ajrsp.com

The following table summarizes the influence of reaction conditions on the mechanisms of reactions involving aniline derivatives, offering insights into the potential behavior of this compound.

| Reaction Condition | Reaction Type | Observation | Reference(s) |

| pH | Oxidation | Reaction progress is accompanied by a drop in pH. | researchgate.net |

| Acylhydrazone Exchange | Catalytic efficiency is pH-dependent, optimal at physiological pH. | rsc.org | |

| Electrophilic Aromatic Substitution | Protonation of the amino group in acidic media deactivates the ring and directs meta. | wikipedia.org | |

| Solvent | Diazotization | Reaction rate and mechanism are dependent on the solvent's dielectric constant. | acs.org |

| Povarov Reaction | Deep eutectic solvents can act as effective catalysts and reaction media. | rsc.orgresearchgate.net | |

| Ugi Reaction | 2,2,2-trifluoroethanol (B45653) is an effective solvent for achieving high diastereoselectivity. | rsc.org |

Derivatives and Analogues of 2 2,2 Difluoropropoxy Aniline: Synthesis and Structure Reactivity Relationships

Synthesis of Novel Fluorinated Anilines and their Structural Modifications

The synthesis of novel fluorinated anilines, including derivatives related to 2-(2,2-difluoropropoxy)aniline, employs a variety of modern synthetic methodologies. These methods are designed to introduce fluorine-containing moieties into the aniline (B41778) structure with high efficiency and regioselectivity.

One approach involves the use of transition-metal-catalyzed reactions. For instance, copper(I)-catalyzed three-component reactions have been described for the synthesis of chiral trifluoromethylated propargylic anilines. researchgate.net This method combines ethynylbenziodoxoles, 2,2,2-trifluorodiazoethane, and nucleophiles, offering a pathway to structurally complex fluorinated anilines. researchgate.net While not directly yielding a difluoropropoxy group, it highlights the utility of metal catalysis in constructing fluorinated alkyl-aryl ethers and amines.

Another versatile method is the mechanochemical synthesis of fluorinated imines, which serve as precursors to anilines. This solvent-free approach involves the manual grinding of fluorinated benzaldehydes with various anilines, producing imines in high yields within a short reaction time. mdpi.com Subsequent reduction of the imine functionality would provide the corresponding fluorinated aniline derivative.

Furthermore, protocols for the ortho-trifluoromethoxylation of aniline derivatives have been developed using reagents like 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II). nih.gov This method allows for the direct introduction of an OCF3 group, a valuable synthon in medicinal and materials chemistry. nih.gov Such strategies could be adapted for the synthesis of analogues of this compound with different fluoroalkoxy groups.

The synthesis of fluorinated thiazolidin-4-one derivatives from various fluorinated anilines demonstrates a two-step approach involving an addition reaction followed by cyclization. publish.csiro.au This showcases how fluorinated anilines can serve as building blocks for more complex heterocyclic structures. publish.csiro.au

Systematic Variation of Substituents on the Aromatic Ring

The electronic and steric nature of substituents on the aromatic ring of this compound analogues significantly influences their reactivity and properties. Substituents are broadly classified as electron-donating or electron-withdrawing groups, and their position (ortho, meta, or para) relative to the amino group is critical. openstax.orglibretexts.org

Electron-donating groups, such as alkyl or alkoxy groups, increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. libretexts.org Conversely, electron-withdrawing groups, like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3), decrease the ring's electron density, deactivating it towards electrophilic attack. openstax.orglibretexts.org The 2,2-difluoropropoxy group itself is considered to be electron-withdrawing due to the inductive effect of the fluorine atoms.

The reactivity of aniline derivatives is highly susceptible to these substituent effects. For example, the presence of a strong electron-donating group like a hydroxyl (-OH) can increase the rate of electrophilic substitution by a factor of 1000 compared to benzene (B151609), while a strong electron-withdrawing group like a nitro group can decrease the reactivity by a factor of over 10 million. openstax.org

Halogens are a unique class of substituents as they are deactivating due to their strong electron-withdrawing inductive effect, yet they direct incoming electrophiles to the ortho and para positions because of their electron-donating resonance effect. openstax.org

The table below summarizes the expected effects of various substituents on the reactivity of an aniline ring.

| Substituent | Electronic Effect | Reactivity towards Electrophilic Substitution | Directing Effect |

| -OH, -NH2 | Strongly electron-donating | Activating | Ortho, Para |

| -OR (e.g., -OCH3) | Electron-donating | Activating | Ortho, Para |

| -Alkyl | Electron-donating | Activating | Ortho, Para |

| -F, -Cl, -Br, -I | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivating | Ortho, Para |

| -NO2, -CN, -SO3H | Strongly electron-withdrawing | Deactivating | Meta |

| -C(O)R | Electron-withdrawing | Deactivating | Meta |

Modifications of the Difluoropropoxy Chain

Modifications to the difluoropropoxy chain of this compound can be envisioned to fine-tune the compound's properties. These modifications could include altering the length of the alkyl chain, the number and position of fluorine atoms, or introducing other functional groups.

For example, synthesizing analogues with a difluoroethoxy or difluorobutoxy chain would allow for the investigation of the impact of chain length on properties such as lipophilicity and conformational flexibility. The synthesis of such analogues would likely follow similar synthetic routes to the parent compound, starting from the corresponding difluoroalkanol.

The degree of fluorination is another critical parameter. Analogues with a monofluoropropoxy or a perfluoropropoxy chain would exhibit significantly different electronic and steric profiles. The synthesis of such compounds might require specialized fluorinating agents and reaction conditions.

Introducing other functional groups onto the propoxy chain, such as a hydroxyl or a carboxyl group, could enhance solubility or provide a handle for further derivatization, for example, in the creation of polymeric materials. psu.edu

Structure-Reactivity and Structure-Property Relationships in Analogues

The relationship between the structure of fluorinated aniline analogues and their resulting reactivity and properties is a key area of research. The introduction of fluorine can influence a wide range of characteristics, from the acidity of the aniline proton to the electronic properties of derived materials.

The position of fluorine substitution on the aniline ring has a significant impact on the compound's electronic properties. For instance, ortho-fluorinated derivatives can exhibit different electronic behavior compared to their meta- or para-substituted counterparts due to the interplay of inductive and resonance effects.

In the context of medicinal chemistry, fluorination is a common strategy to improve pharmacokinetic properties. The fluorine atoms in this compound and its analogues can enhance metabolic stability and membrane permeability. The electron-withdrawing nature of the difluoropropoxy group can also influence the binding affinity of the molecule to biological targets.

Studies on fluorinated donor-acceptor molecules have shown that the use of fluoro-substituted acceptor groups can lead to desirable optical properties, such as fluorescence and large Stokes shifts, making them promising for applications in materials science. acs.org

Copolymers and Polymeric Derivatives of this compound

Polyaniline (PANI) is a well-known conducting polymer, but its processing is often hampered by poor solubility. researchgate.net The incorporation of fluorinated aniline monomers, such as this compound, into the polymer structure through copolymerization can address this issue and introduce new functionalities.

Synthesis and Characterization of Copolymers

Copolymers of aniline and fluorinated anilines can be synthesized through chemical or electrochemical oxidative polymerization. researchgate.netua.es In chemical synthesis, monomers are polymerized in an acidic medium using an oxidizing agent like ammonium (B1175870) persulfate. researchgate.netresearchgate.net Electrochemical synthesis involves the potentiodynamic oxidation of a solution containing both monomers. ua.es

The resulting copolymers, such as poly(aniline-co-fluoroaniline), often exhibit improved solubility in common organic solvents compared to PANI homopolymer. researchgate.netresearchgate.net This enhanced solubility is attributed to the presence of the fluorine-containing side chains, which disrupt the planarity of the polymer backbone and reduce intermolecular interactions. rsc.org

Characterization of these copolymers is typically performed using a variety of techniques:

FTIR and NMR spectroscopy are used to confirm the incorporation of both monomer units into the polymer chain. psu.eduresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within the polymer. researchgate.netcolab.ws

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to assess the thermal stability of the copolymers. colab.ws

X-ray diffraction (XRD) can reveal the degree of crystallinity of the polymer. researchgate.net

The introduction of fluorine can also affect the polymer's morphology and electrical properties. For example, the presence of electron-withdrawing fluorine atoms can influence the oxidation potential of the polymer. rsc.org

Impact of Monomer Ratios on Polymer Structure

The ratio of the comonomers in the feed during copolymerization is a critical parameter that directly influences the composition and, consequently, the properties of the final copolymer. researchgate.net By varying the mole percentage of the fluorinated aniline in the monomer feed, a series of copolymers with different chemical compositions and properties can be prepared. researchgate.net

The monomer feed ratio can also influence the electrochemical behavior of the resulting copolymers. ua.es Studies on the electrochemical copolymerization of aniline and 2-fluoroaniline (B146934) have shown that the shape of the cyclic voltammograms and the oxidation potentials of the copolymers are dependent on the monomer feed ratio. ua.es

The table below illustrates the potential impact of increasing the molar ratio of a fluorinated aniline monomer, such as this compound, in a copolymerization with aniline.

| Property | Impact of Increasing Fluorinated Monomer Ratio | Rationale |

| Solubility | Increases | Disruption of chain packing and intermolecular forces. rsc.org |

| Thermal Stability | May Increase | Strong C-F bonds can enhance thermal resistance. researchgate.net |

| Electrical Conductivity | Generally Decreases | Electron-withdrawing nature of fluorine can reduce charge carrier mobility. researchgate.net |

| Oxidation Potential | May Increase | Electron-withdrawing groups can make the polymer more difficult to oxidize. ua.esrsc.org |

Based on a comprehensive search for scientific literature, there is currently insufficient specific data available on the advanced applications of "this compound" to fully develop the detailed sections and subsections requested. The existing research primarily focuses on broader categories of compounds, such as fluorinated anilines or aniline derivatives in general, without detailing the specific synthesis, properties, and performance of materials derived explicitly from this compound.

Therefore, it is not possible to provide a thorough, data-rich article that adheres strictly to the provided outline for this specific chemical compound at this time. The information required to detail its role as a precursor for complex heterocyclic systems, an intermediate for organic scaffolds, or its application in the design of electroactive materials, organic semiconductors, and non-linear optical materials has not been specifically published or is not available in the public domain.

To generate the requested article would require extrapolation from related compounds, which would violate the instruction to focus solely on this compound and could lead to scientific inaccuracies.

Advanced Applications in Organic Synthesis and Materials Science

Design and Synthesis of Functional Materials Based on 2-(2,2-Difluoropropoxy)aniline Derivatives

Exploration in Photocatalysis

While direct experimental studies on the photocatalytic applications of this compound are not yet prevalent in the scientific literature, its structural resemblance to other aniline (B41778) derivatives that have been successfully employed in photocatalysis provides a strong basis for exploring its potential. Aniline and its derivatives are known to participate in a variety of visible-light-mediated photocatalytic reactions, often involving single electron transfer processes. conicet.gov.ar The electron-rich nature of the aniline moiety makes it susceptible to oxidation, a key step in many photocatalytic cycles.

The presence of the 2,2-difluoropropoxy group at the ortho position of the aniline ring is expected to significantly influence the electronic properties and, consequently, the photocatalytic behavior of the molecule. The fluorine atoms are highly electronegative and can exert a strong electron-withdrawing inductive effect, which could modulate the redox potential of the aniline nitrogen. This modulation is a critical factor in designing and controlling photocatalytic reactions.

One promising area of exploration is the use of this compound as a substrate in photocatalytic C-H functionalization reactions. Photocatalysis has emerged as a powerful tool for the direct functionalization of C-H bonds under mild conditions, and aniline derivatives have been shown to be viable substrates in such transformations. conicet.gov.ar For instance, the photocatalytic perfluoroalkylation of aniline derivatives has been achieved using various photocatalysts, demonstrating the utility of this class of compounds in forming new carbon-carbon bonds. researchgate.net The unique electronic environment of this compound could lead to novel reactivity and selectivity in these types of reactions.

Moreover, the potential for this compound to act as a building block for more complex photocatalysts is an intriguing avenue. The aniline nitrogen can be readily derivatized to incorporate photosensitive moieties or to coordinate with metal centers, forming novel photocatalytic systems. The difluoropropoxy group could serve to tune the photophysical and electrochemical properties of the resulting catalyst, potentially enhancing its efficiency and stability.

The following table summarizes potential photocatalytic reactions where this compound could be explored as a substrate, based on known reactions of other aniline derivatives.

| Photocatalytic Reaction | Potential Role of this compound | Expected Outcome |

| C-H Fluoroalkylation | Substrate | Introduction of fluoroalkyl groups onto the aromatic ring or side chain. |

| Cross-Coupling Reactions | Coupling Partner | Formation of C-N, C-C, or C-O bonds with other organic molecules. |

| Cyclization Reactions | Precursor | Synthesis of novel heterocyclic compounds with potential biological activity. |

Considerations for Future Research Directions

The nascent stage of research into the photocatalytic applications of this compound presents a fertile ground for future investigations. A systematic exploration of its fundamental photophysical and electrochemical properties is a critical first step. This would involve determining its absorption and emission spectra, fluorescence quantum yield, and redox potentials, which are essential parameters for designing photocatalytic experiments.

Future research should also focus on the systematic evaluation of this compound as a substrate in a variety of known photocatalytic transformations. This would help to map out its reactivity profile and identify reactions where it offers unique advantages over other aniline derivatives. For example, investigating its performance in photocatalytic reactions that are sensitive to steric and electronic effects could reveal interesting and synthetically useful outcomes.

Another important research direction is the development of novel photocatalysts derived from this compound. The synthesis of new organic dyes, metal complexes, or covalent organic frameworks incorporating this moiety could lead to photocatalysts with enhanced performance for specific applications. The influence of the difluoropropoxy group on the excited-state properties and catalytic activity of these new systems would be a key area of investigation.

Finally, computational studies, such as density functional theory (DFT) calculations, could provide valuable insights into the electronic structure and reactivity of this compound in its ground and excited states. Such theoretical work can guide experimental design and help to rationalize observed reactivity patterns, accelerating the discovery of new photocatalytic applications for this promising compound.

The table below outlines key future research directions for elucidating the potential of this compound in photocatalysis.

| Research Area | Key Objectives | Potential Impact |

| Photophysical and Electrochemical Characterization | Determine absorption/emission spectra, quantum yields, and redox potentials. | Provide fundamental data for designing photocatalytic systems. |

| Substrate Reactivity Screening | Evaluate performance in a range of photocatalytic reactions (e.g., C-H functionalization, cross-coupling). | Identify unique reactivity and synthetic applications. |

| Development of Novel Photocatalysts | Synthesize new photocatalysts incorporating the this compound scaffold. | Create more efficient and selective catalysts for targeted transformations. |

| Computational Modeling | Use DFT and other methods to study electronic structure and reaction mechanisms. | Guide experimental work and provide a deeper understanding of reactivity. |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(2,2-Difluoropropoxy)aniline, and what purification methods ensure high yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution between 2,2-difluoropropanol derivatives and 2-nitroaniline, followed by reduction of the nitro group. For example, alkylation under anhydrous conditions with K₂CO₃ as a base in DMF at 80–100°C yields intermediates, which are subsequently reduced using catalytic hydrogenation (e.g., H₂/Pd-C) or Fe/HCl . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to isolate the final product .

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the molecular structure of this compound?

- Methodology :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methine protons adjacent to fluorine (split into quartets due to coupling with two fluorine atoms, δ ~4.5–5.5 ppm) .

- ¹⁹F NMR : Detect two equivalent fluorine atoms in the difluoropropoxy group (δ -120 to -130 ppm, characteristic of CF₂ groups) .

- MS (EI) : Molecular ion peak at m/z ≈ 217 (C₉H₁₀F₂NO) and fragmentation patterns (e.g., loss of –OCH₂CF₂–) .

Advanced Research Questions

Q. What are the mechanistic implications of the difluoropropoxy group on the electronic and steric properties of the aniline moiety in cross-coupling reactions?

- Methodology : The electron-withdrawing nature of the CF₂ group reduces electron density on the aromatic ring, potentially slowing electrophilic substitution but enhancing oxidative coupling. Steric hindrance from the propoxy chain may influence regioselectivity in Pd-catalyzed reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) can map frontier molecular orbitals to predict reactivity . Experimental validation involves comparing reaction rates with non-fluorinated analogs under identical conditions (e.g., Pd(OAc)₂/SPhos in toluene/water) .

Q. How can researchers mitigate decomposition or side reactions of this compound under acidic/basic conditions?

- Methodology : Fluorinated aromatic amines are prone to hydrolysis under strong acids/bases. Stability assays (HPLC monitoring at varying pH) show optimal stability in neutral to mildly acidic conditions (pH 4–6). Use buffered solvents (e.g., phosphate buffer) and inert atmospheres (N₂/Ar) to minimize degradation. For reactions requiring basic conditions (e.g., SNAr), employ mild bases like K₂CO₃ at low temperatures .

Q. What strategies resolve contradictions in reported spectroscopic data or reaction yields for derivatives of this compound?

- Methodology : Discrepancies often arise from impurities in starting materials or solvent effects. Replicate experiments using rigorously dried solvents (e.g., molecular sieves) and characterize intermediates (e.g., nitro precursors via TLC). Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with fluorinated analogs in databases .

Data Analysis and Experimental Design

Q. How can byproducts from the synthesis of this compound be identified and minimized?

- Methodology : Common byproducts include over-alkylated species or partially reduced intermediates. Use LC-MS or GC-MS to detect low-abundance impurities. Optimize reaction stoichiometry (e.g., limit excess alkylating agents) and employ stepwise quenching (e.g., aqueous workup to remove unreacted reagents) .

Q. What computational tools are effective in modeling the interaction of this compound with biological targets or materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products